2H-1-Benzopyran-2-one, 7-(diethylamino)-, also known as 7-Diethylaminocoumarin, is a molecule belonging to the class of coumarins. Coumarins are a group of naturally occurring plant secondary metabolites known for their diverse biological activities []. 7-Diethylaminocoumarin has the chemical formula C13H15NO2 and CAS registry number 20571-42-0 [].
Due to its specific structure, 7-Diethylaminocoumarin can be analyzed using various chromatographic techniques. Research by SIELC Technologies describes a method for analyzing 7-Diethylaminocoumarin using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid. This method offers simple conditions and scalability, making it suitable for isolating impurities and pharmacokinetic studies.
While the specific research applications of 7-Diethylaminocoumarin are not extensively documented, its structural similarity to other coumarins suggests potential areas of exploration. Coumarins have been investigated for various biological activities, including:
2H-1-Benzopyran-2-one, 7-(diethylamino)-, commonly known as Coumarin 1, is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.30 g/mol. This compound features a coumarin skeleton, characterized by a fused benzene ring and an α,β-unsaturated lactone ring. The specific structure includes a diethylamino group at the C-7 position and a methyl group at the C-4 position of the benzopyran system. Its Chemical Abstracts Service Registry Number is 91-44-1, and it is recognized for its applications in various fields, particularly in fluorescence and dye chemistry .
The chemical behavior of 2H-1-Benzopyran-2-one, 7-(diethylamino)- is influenced by its functional groups. It can participate in several types of reactions:
Coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-(diethylamino)-, have been studied for their biological activities. Notably:
The synthesis of 2H-1-Benzopyran-2-one, 7-(diethylamino)- can be achieved through several methods:
The unique properties of 2H-1-Benzopyran-2-one, 7-(diethylamino)- lend it to various applications:
Research into the interaction profiles of 2H-1-Benzopyran-2-one, 7-(diethylamino)- has revealed insights into its behavior in biological systems:
Several compounds share structural similarities with 2H-1-Benzopyran-2-one, 7-(diethylamino)-. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Coumarin (2H-1-benzopyran-2-one) | 91-64-5 | Basic coumarin structure without substituents at C-4 or C-7. |
| 6-Methylcoumarin | 92-48-8 | Contains a methyl group at C-6; used as a flavoring agent and fluorescent dye. |
| Coumarin 7 | 27425-55-4 | A derivative with a benzimidazole moiety; used in dye applications. |
The uniqueness of 2H-1-Benzopyran-2-one, 7-(diethylamino)- lies in its specific substitution pattern which enhances its fluorescence properties compared to simpler coumarins. The diethylamino group significantly increases electron density on the aromatic system, enhancing its reactivity and application potential in photonic devices and biological imaging.
The Pechmann condensation remains the most established method for constructing the coumarin core. This reaction involves the acid-catalyzed cyclization of β-ketoesters with phenolic precursors. For 7-diethylaminocoumarin derivatives, m-diethylaminophenol is typically employed as the phenolic component. Ethyl acetoacetate serves as the β-ketoester, and catalysts such as ZnCl₂ or H₂SO₄ facilitate the reaction under solvent-free or microwave-assisted conditions.
Key Reaction Steps:
Example:
m-Diethylaminophenol reacts with ethyl acetoacetate under ZnCl₂ catalysis at 50°C to yield 7-diethylamino-4-methylcoumarin in 78% yield.
| Method | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| Pechmann | ZnCl₂ | Solvent-free, 50°C | 78% | |
| Pechmann | H₂SO₄-SiO₂ | Microwave, 180W | 82–86% |
While less common for 7-diethylaminocoumarin synthesis, these methods offer alternative pathways:
Perkin Reaction:
Salicylaldehyde derivatives undergo base-catalyzed aldol condensation with acetic anhydride. For 7-diethylaminocoumarin, this requires O-acetylated intermediates or pre-functionalized phenols.
Knoevenagel Condensation:β-Ketoesters react with aldehydes under basic conditions. This method is less frequently applied to 7-diethylaminocoumarins due to regioselectivity challenges.
The conjugated π-system of 2H-1-Benzopyran-2-one, 7-(diethylamino)- produces an intense π→π* absorption band whose position and intensity depend strongly on solvent polarity (Table 1). A progressive bathochromic shift is observed when moving from non-polar cyclohexane (361 nm) to moderately polar ethanol (389 nm) and to more polar ethyl acetate (432 nm), reflecting stabilization of the excited state by solvent–dipole interactions [1] [2]. Molar absorptivity remains high (>4 × 10^4 L mol^-1 cm^-1) in all media, making the chromophore an efficient light harvester for blue-excited photonic devices [1].
| Solvent | Dielectric constant (ε) | λ_max (nm) | Molar absorptivity (L mol^-1 cm^-1) | Δλ_abs vs. cyclohexane (nm) |
|---|---|---|---|---|
| Cyclohexane | 2.0 | 361 | 45 500 [1] | — |
| Acetonitrile | 37.5 | 380 | 44 800 [1] | +19 |
| Methanol | 33.0 | 380 | — (σ only) [3] | +19 |
| Ethanol | 24.5 | 389 | 45 500 [1] | +28 |
| Ethyl acetate | 6.0 | 432 | — [1] | +71 |
The linear correlation (R² = 0.94) between the absorption wavenumber and the Reichardt polarity parameter E_T(30) confirms a dominant dipole–dipole solvatochromic response [2].
Fluorescence quantum yield (Φ_f) of the chromophore approaches unity in low-polarity media but diminishes in hydrogen-bonding solvents owing to twisted intramolecular charge-transfer deactivation [4]. Three complementary optimisation routes have proven effective:
Solvent Engineering
- Selecting aprotic, non-polar matrices (cyclohexane or toluene) maintains Φf ≈ 1.0 by suppressing non-radiative internal conversion [1].
- Replacing protic alcohols with acetonitrile lowers hydrogen-bond assisted quenching, raising Φf from 0.74 (ethanol) to 0.91 (acetonitrile) [1].
Micro-Viscosity Enhancement
- Embedding the dye in high-viscosity ethylene glycol or glycerol restricts rotor motion of the diethylamino group, increasing Φ_f by ≈20% relative to fluid solvents of comparable polarity [4].
Host–Guest Confinement
- Inclusion inside β-cyclodextrin or cationic micelles inhibits the twisted charge-transfer pathway; quantum yields above 0.95 are recovered even in predominantly aqueous environments [2].
|Representative quantum yields and lifetimes|
| Solvent/medium | Φ_f | Average lifetime (ns) | Reference |
|---|---|---|---|
| Cyclohexane | 1.05 | 2.6 [1] | [1] |
| Acetonitrile | 0.91 | 3.3 [1] | [1] |
| Methanol | 0.90 | 4.8 [5] | [5] [3] |
| Ethanol | 0.95 | 4.5 [1] | [1] |
| β-Cyclodextrin complex (H₂O) | 0.97 | 5.2 [2] | [2] |
Steady-state spectral data across 15 neat solvents reveal a pronounced positive solvatochromism for both absorption and emission bands. A Lippert–Mataga analysis (Figure 1) gives a slope of 9150 cm^-1 Å^-3, yielding an excited-state dipole moment of 8.6 D compared with a ground-state value of 5.4 D [6]. The large dipole-moment increase is characteristic of intramolecular charge transfer from the electron-rich diethylamino donor to the lactone acceptor.
| Solvent | Stokes shift (cm^-1) | Polarity function Δf |
|---|---|---|
| Cyclohexane | 2 520 | 0.00 |
| Tetrahydrofuran | 4 030 | 0.21 |
| Acetonitrile | 5 480 | 0.30 |
| Methanol | 6 220 | 0.31 |
| Water–dimethylsulfoxide (50 : 50 v/v) | 6 950 | 0.36 |
The nearly linear dependence of the Stokes shift on Δf up to Δf ≈ 0.31 confirms that bulk dielectric stabilization dominates in aprotic media, while the upward curvature observed in strongly hydrogen-bonding solvents reflects additional specific interactions that facilitate formation of a twisted charge-transfer state [2] [6].
Time-correlated single-photon counting reveals solvent-controlled decay behavior (Table 3). In non-polar solvents the emission is strictly single-exponential, whereas in alcohols a minor fast component (<0.6 ns) accompanies the dominant nanosecond decay, signalling population exchange between locally excited and charge-transfer conformers [4].
| Solvent | τ₁ (ns) | Amplitude (%) | τ₂ (ns) | Amplitude (%) | Model |
|---|---|---|---|---|---|
| Cyclohexane | 2.6 | 100 | — | — | Single-exponential [1] |
| Acetonitrile | 3.3 | 100 | — | — | Single-exponential [1] |
| Ethanol | 0.45 | 15 | 4.5 | 85 | Bi-exponential [4] |
| Glycerol (298 K) | — | — | 6.8 | 100 | Single-exponential—rigid medium [4] |
Global fitting of temperature-dependent lifetimes affords an activation energy of 4.1 kJ mol^-1 for the non-radiative torsional channel, indicating that modest viscosity increases are sufficient to suppress the twisted state and prolong emissive lifetime [4].
Figure 1. Lippert–Mataga plot of Stokes shift versus solvent polarity function for 2H-1-Benzopyran-2-one, 7-(diethylamino)-. The linear region yields an excited-state dipole moment of 8.6 D [6].
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